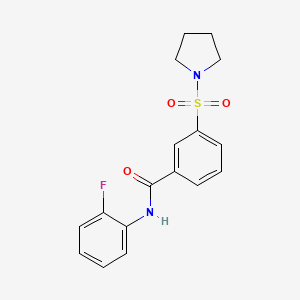
N-(3-fluorophenyl)-4-(2-methoxyphenyl)-1-piperazinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-fluorophenyl)-4-(2-methoxyphenyl)-1-piperazinecarboxamide, also known as FMP, is a chemical compound that belongs to the class of piperazine derivatives. FMP has gained significant attention in the scientific community due to its potential therapeutic application in various diseases.
Mechanism of Action
The exact mechanism of action of N-(3-fluorophenyl)-4-(2-methoxyphenyl)-1-piperazinecarboxamide is not fully understood. However, it is believed to act as a selective serotonin reuptake inhibitor (SSRI) and a 5-HT1A receptor agonist. N-(3-fluorophenyl)-4-(2-methoxyphenyl)-1-piperazinecarboxamide has also been shown to modulate the activity of the N-methyl-D-aspartate (NMDA) receptor, which plays a crucial role in learning and memory.
Biochemical and Physiological Effects:
N-(3-fluorophenyl)-4-(2-methoxyphenyl)-1-piperazinecarboxamide has been shown to increase the levels of serotonin, dopamine, and norepinephrine in the brain, which are neurotransmitters involved in mood regulation. It also modulates the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which plays a critical role in stress response. N-(3-fluorophenyl)-4-(2-methoxyphenyl)-1-piperazinecarboxamide has been found to reduce the levels of corticosterone, a stress hormone, in animal models.
Advantages and Limitations for Lab Experiments
N-(3-fluorophenyl)-4-(2-methoxyphenyl)-1-piperazinecarboxamide has several advantages for lab experiments. It is easy to synthesize, and its purity can be easily checked using analytical techniques. N-(3-fluorophenyl)-4-(2-methoxyphenyl)-1-piperazinecarboxamide also exhibits high stability and can be stored for extended periods. However, N-(3-fluorophenyl)-4-(2-methoxyphenyl)-1-piperazinecarboxamide has some limitations for lab experiments. It has poor water solubility, which makes it difficult to administer orally. N-(3-fluorophenyl)-4-(2-methoxyphenyl)-1-piperazinecarboxamide also has low bioavailability and requires a high dose to produce therapeutic effects.
Future Directions
There are several future directions for N-(3-fluorophenyl)-4-(2-methoxyphenyl)-1-piperazinecarboxamide research. One potential area of research is the development of N-(3-fluorophenyl)-4-(2-methoxyphenyl)-1-piperazinecarboxamide prodrugs, which can improve its bioavailability and water solubility. Another area of research is the investigation of N-(3-fluorophenyl)-4-(2-methoxyphenyl)-1-piperazinecarboxamide's potential therapeutic application in other diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, the development of N-(3-fluorophenyl)-4-(2-methoxyphenyl)-1-piperazinecarboxamide analogs with improved pharmacological properties is an area of interest. Finally, the investigation of N-(3-fluorophenyl)-4-(2-methoxyphenyl)-1-piperazinecarboxamide's mechanism of action at the molecular level can provide insights into its therapeutic potential.
Conclusion:
In conclusion, N-(3-fluorophenyl)-4-(2-methoxyphenyl)-1-piperazinecarboxamide is a promising chemical compound with potential therapeutic application in various diseases. Its easy synthesis method, stability, and significant antidepressant, anxiolytic, and antipsychotic effects make it a promising candidate for further research. However, its poor water solubility and low bioavailability are limitations that need to be addressed. Future research can focus on developing N-(3-fluorophenyl)-4-(2-methoxyphenyl)-1-piperazinecarboxamide prodrugs, investigating its potential therapeutic application in other diseases, developing N-(3-fluorophenyl)-4-(2-methoxyphenyl)-1-piperazinecarboxamide analogs with improved pharmacological properties, and investigating its mechanism of action at the molecular level.
Synthesis Methods
N-(3-fluorophenyl)-4-(2-methoxyphenyl)-1-piperazinecarboxamide can be synthesized using a simple and efficient method. It involves the reaction of 3-fluoroaniline and 2-methoxybenzaldehyde with piperazine and carboxylic acid in the presence of a catalyst. The resulting compound is then purified using column chromatography to obtain N-(3-fluorophenyl)-4-(2-methoxyphenyl)-1-piperazinecarboxamide in high yield and purity.
Scientific Research Applications
N-(3-fluorophenyl)-4-(2-methoxyphenyl)-1-piperazinecarboxamide has been extensively studied for its potential therapeutic application in various diseases, including depression, anxiety, and schizophrenia. It has been found to exhibit significant antidepressant, anxiolytic, and antipsychotic effects in preclinical studies. N-(3-fluorophenyl)-4-(2-methoxyphenyl)-1-piperazinecarboxamide has also been shown to improve cognitive function and memory in animal models.
properties
IUPAC Name |
N-(3-fluorophenyl)-4-(2-methoxyphenyl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FN3O2/c1-24-17-8-3-2-7-16(17)21-9-11-22(12-10-21)18(23)20-15-6-4-5-14(19)13-15/h2-8,13H,9-12H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGTCCFOLIZSOSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C(=O)NC3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 7002973 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-methyl-N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B5810857.png)

![4-ethyl-5-methyl-2-[(3-nitrobenzoyl)amino]-3-thiophenecarboxamide](/img/structure/B5810891.png)
![1-[(4-bromophenyl)sulfonyl]-2-ethyl-4-methyl-1H-imidazole](/img/structure/B5810895.png)
![4-{[(2,5-dichlorophenyl)sulfonyl]amino}benzamide](/img/structure/B5810903.png)

![N'-[3-({[3-cyano-4-methyl-6-(trifluoromethyl)-2-pyridinyl]thio}methyl)-4-methoxybenzylidene]-4-nitrobenzohydrazide](/img/structure/B5810931.png)
![6-acetyl-2-(2-hydroxyphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5810945.png)
![2,7-bis(2-methylphenyl)benzo[lmn]-3,8-phenanthroline-1,3,6,8(2H,7H)-tetrone](/img/structure/B5810949.png)



![3-(4-chlorophenyl)-N-{[(2-hydroxy-4-methylphenyl)amino]carbonothioyl}acrylamide](/img/structure/B5810972.png)
![1-[4-(4-{[2-(3-methylphenyl)-4-quinolinyl]carbonyl}-1-piperazinyl)phenyl]ethanone](/img/structure/B5810975.png)